molecular formula C9H9NO3 B11911960 Ethyl 4-formylnicotinate CAS No. 21908-12-3

Ethyl 4-formylnicotinate

Cat. No.: B11911960
CAS No.: 21908-12-3
M. Wt: 179.17 g/mol
InChI Key: AADKATLKNXAANE-UHFFFAOYSA-N
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Description

Ethyl 4-formylnicotinate is an organic compound with the molecular formula C9H9NO3. It is a derivative of nicotinic acid, featuring an ethyl ester group and a formyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-formylnicotinate can be synthesized through several methods. One common approach involves the formylation of ethyl nicotinate. This process typically uses reagents such as formic acid or formic acid derivatives under controlled conditions to introduce the formyl group at the 4-position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-formylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 4-formylnicotinate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the formyl group and the nature of the ester group can affect the compound’s chemical properties and its interactions with biological targets .

Properties

CAS No.

21908-12-3

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

ethyl 4-formylpyridine-3-carboxylate

InChI

InChI=1S/C9H9NO3/c1-2-13-9(12)8-5-10-4-3-7(8)6-11/h3-6H,2H2,1H3

InChI Key

AADKATLKNXAANE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)C=O

Origin of Product

United States

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